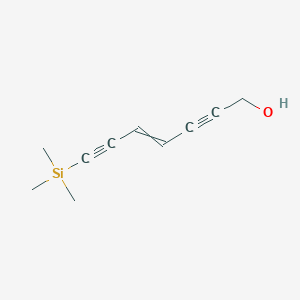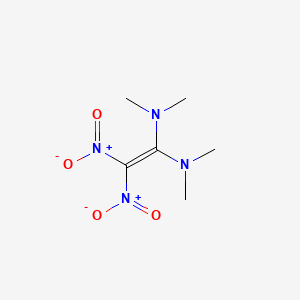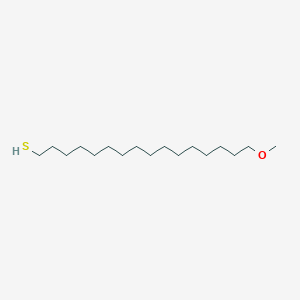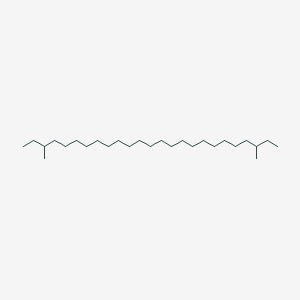
3,23-Dimethylpentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,23-Dimethylpentacosane is a hydrocarbon compound belonging to the class of alkanes It is characterized by the presence of two methyl groups attached to the 3rd and 23rd carbon atoms of a pentacosane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,23-Dimethylpentacosane can be achieved through several methods. One common approach involves the alkylation of a suitable precursor with methyl groups. The reaction conditions typically include the use of a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process requires the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3,23-Dimethylpentacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using oxidizing agents like potassium permanganate or chromium trioxide. The major products formed are alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: In substitution reactions, one or more hydrogen atoms in the compound are replaced by other atoms or groups. Halogenation is a common substitution reaction, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorine, bromine, UV light or heat.
Applications De Recherche Scientifique
3,23-Dimethylpentacosane has several applications in scientific research:
Chemistry: It is used as a reference compound in chromatographic studies and as a standard in mass spectrometry.
Biology: The compound is studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the formulation of lubricants and as an additive in the production of polymers.
Mécanisme D'action
The mechanism of action of 3,23-Dimethylpentacosane involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, affecting their fluidity and permeability. The pathways involved include the modulation of lipid metabolism and signaling cascades related to cell communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethylpentacosane
- 5,11-Dimethylpentacosane
- 5,14-Dimethylpentacosane
Uniqueness
3,23-Dimethylpentacosane is unique due to the specific positioning of its methyl groups, which can influence its physical and chemical properties. This structural uniqueness can result in different reactivity and interaction profiles compared to other dimethylpentacosane isomers.
Propriétés
Numéro CAS |
113817-23-5 |
|---|---|
Formule moléculaire |
C27H56 |
Poids moléculaire |
380.7 g/mol |
Nom IUPAC |
3,23-dimethylpentacosane |
InChI |
InChI=1S/C27H56/c1-5-26(3)24-22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-23-25-27(4)6-2/h26-27H,5-25H2,1-4H3 |
Clé InChI |
XISASXVUOSGRJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCCCCCCCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


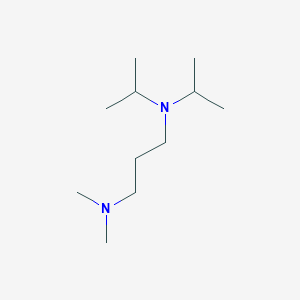
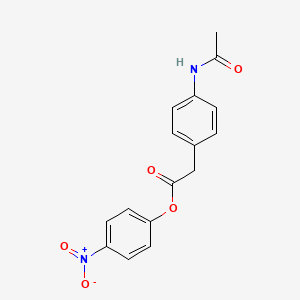

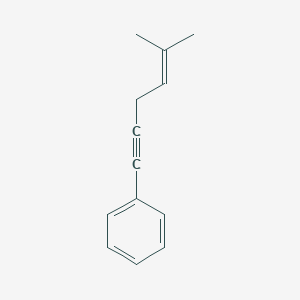

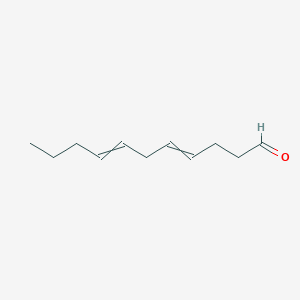
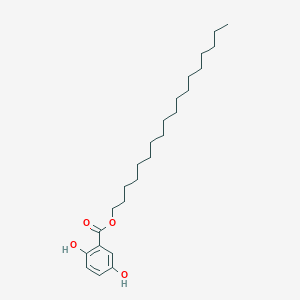

![2-[(Methoxycarbonyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14291486.png)
![1-[1-(Methylsulfanyl)cyclohexyl]ethan-1-one](/img/structure/B14291494.png)
